4-Acetyl-N,N-dimethylbenzamide
Overview
Description
4-Acetyl-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications :
- Hanessian and Moralioglu (1972) describe how N,N-Dimethylbenzamide can react with vicinal cis-diols to form cyclic acetals, useful as temporary protecting groups in synthetic chemistry, particularly for selective acylation processes (Hanessian & Moralioglu, 1972).
- The study by Braña et al. (1990) highlights the reactivity of a similar compound, N‐[(α‐acetoxy)‐4‐pyridylmethyl]‐3,5‐dimethylbenzamide, with alkyl isocyanates, leading to various derivatives with potential applications in organic synthesis (Braña et al., 1990).
Pharmacological Research :
- Robertson et al. (1991) discuss the metabolization of ameltolide, a 4-aminobenzamide derivative, and its pharmacological implications. This research provides insights into the metabolic pathways and efficacy of related compounds (Robertson et al., 1991).
- Rodrigues et al. (2016) explore N-acylhydrazone derivatives, including compounds structurally related to 4-Acetyl-N,N-dimethylbenzamide, as potential histone deacetylase inhibitors for cancer therapy (Rodrigues et al., 2016).
Environmental Science :
- Sun et al. (2002) investigated the acetylation of rice straw, incorporating dimethylaminopyridine, a compound related to this compound, as a catalyst. This research has implications for environmental cleanup and oil spill management (Sun et al., 2002).
Safety and Hazards
4-Acetyl-N,N-dimethylbenzamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
Properties
IUPAC Name |
4-acetyl-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXGLUHGAXACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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